molecular formula C17H24N2O6 B13413543 Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate

Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate

Cat. No.: B13413543
M. Wt: 352.4 g/mol
InChI Key: FYEGFDUEAHMSOR-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate is a versatile organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with appropriate reagents. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol . This enolate ion then undergoes alkylation with a suitable alkyl halide to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification methods such as crystallization from benzene/pet ether are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amino and methoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of amino, methoxy, and acetamido groups makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C17H24N2O6/c1-5-24-15(21)17(19-11(3)20,16(22)25-6-2)10-12-7-8-13(18)14(9-12)23-4/h7-9H,5-6,10,18H2,1-4H3,(H,19,20)

InChI Key

FYEGFDUEAHMSOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)N)OC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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